molecular formula C10H12ClNO2 B1467763 Methyl indoline-4-carboxylate hydrochloride CAS No. 1187927-40-7

Methyl indoline-4-carboxylate hydrochloride

Cat. No.: B1467763
CAS No.: 1187927-40-7
M. Wt: 213.66 g/mol
InChI Key: SBSHOJQKDISHLU-UHFFFAOYSA-N
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Description

Methyl indoline-4-carboxylate hydrochloride (CAS 118792-40-7) is a high-purity indoline derivative of significant interest in medicinal chemistry and pharmacological research due to its versatile biological activity. The compound features an indoline scaffold, a structure prevalent in many biologically active molecules and pharmaceuticals . With a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol , it is supplied as its hydrochloride salt to enhance stability and solubility. This compound is characterized by its diverse range of biological activities, making it a valuable building block in drug discovery. Research indicates that this compound and related compounds exhibit notable cytotoxicity against cancer cell lines, such as MCF-7 cells, demonstrating its potential as a scaffold for developing anticancer agents . Further studies have shown that similar indole derivatives can inhibit the replication of the Influenza A virus, interfering with viral protein synthesis and cellular entry processes . Additionally, the compound's scaffold is under investigation for its neuroprotective properties, particularly in models of oxidative stress-related neurodegeneration, where it has been shown to help mitigate neuronal damage by enhancing antioxidant defenses . The indole core allows for interactions with various biological targets, including enzymes and receptors, influencing key cellular pathways . For laboratory use only. This product is for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSHOJQKDISHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-40-7
Record name methyl 2,3-dihydro-1H-indole-4-carboxylate hydrochloride
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Biological Activity

Methyl indoline-4-carboxylate hydrochloride is an indole derivative that exhibits a diverse range of biological activities, making it a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Overview of this compound

This compound is characterized by its indole scaffold, which is known for its versatility in biological applications. Indole derivatives have been implicated in various biochemical pathways and have shown efficacy against numerous diseases, including cancer and infectious diseases.

Target Interactions
this compound interacts with several biological targets, including enzymes and receptors. Notably, it has been shown to bind with high affinity to multiple receptors, influencing various cellular processes. For instance, it may impact the activity of the aryl hydrocarbon receptor (AhR), which is crucial for regulating gene expression in response to environmental stimuli.

Biochemical Pathways
The compound is involved in several biochemical pathways, demonstrating activities such as:

  • Antiviral : Inhibitory effects against viruses like Influenza A have been noted, suggesting potential antiviral properties.
  • Anticancer : Similar compounds have shown cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial : The compound exhibits antimicrobial activities, contributing to its potential use in treating infections .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity Type Description References
AntiviralInhibits viral replication; effective against Influenza A.
AnticancerInduces apoptosis in cancer cells; effective against MCF-7 breast cancer cells with IC50 values < 10 μM.
AntimicrobialExhibits activity against a range of bacterial strains.
Anti-inflammatoryModulates inflammatory pathways, potentially useful in chronic inflammatory conditions.
NeuroprotectiveEnhances blood-brain barrier penetration; shows promise in neurodegenerative disease models.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells
    In one study, methyl indoline derivatives were tested against various cancer cell lines, showing significant cytotoxicity. Compounds similar to methyl indoline-4-carboxylate exhibited IC50 values as low as 6.10 μM against MCF-7 cells, indicating strong anticancer potential .
  • Antiviral Activity Evaluation
    Research has demonstrated that certain indole derivatives inhibit the replication of Influenza A virus effectively. The mechanism involves interference with viral protein synthesis and cellular entry processes.
  • Neuroprotective Effects
    Indole derivatives have been recognized for their neuroprotective properties, particularly in models of oxidative stress-related neurodegeneration. Compounds have shown to mitigate neuronal damage by enhancing antioxidant defenses .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
Methyl indoline-4-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for their potential in enhancing drug efficacy and specificity. For instance, research has shown that compounds derived from this molecule exhibit promising antibacterial properties against multidrug-resistant strains of bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae .

Case Study: Antibacterial Activity
A study evaluated a series of indole core derivatives, including those based on this compound. The results indicated that several derivatives demonstrated minimum inhibitory concentrations (MIC) below 100 μg/ml against resistant bacterial strains, showcasing their potential as effective antibacterial agents .

Agricultural Chemistry

Development of Agrochemicals
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It contributes to the development of pesticides and herbicides that are designed to be more environmentally friendly while maintaining efficacy against pests .

Biochemical Research

Studies on Enzyme Activity
Researchers employ this compound in biochemical studies to investigate enzyme activity and metabolic pathways. This research aids in understanding various biological processes and the mechanisms underlying diseases .

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it an attractive candidate for creating advanced materials, including polymers and coatings. Its application in material science is still under exploration, but initial findings suggest potential for innovative uses .

Flavor and Fragrance Industry

Aromatic Properties
This compound is also being investigated for its aromatic properties, making it suitable for use in flavoring agents and perfumes. Its natural scent profile could provide an alternative to synthetic fragrances .

Data Table: Applications Overview

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentDrug synthesis for neurological disordersEffective against multidrug-resistant bacteria
Agricultural ChemistryPesticides and herbicides formulationEnvironmentally safer alternatives
Biochemical ResearchStudies on enzyme activityInsights into metabolic pathways
Material ScienceDevelopment of polymers and coatingsPotential for innovative materials
Flavor & FragranceUse in flavoring agents and perfumesNatural scent profile exploration

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Structural Features Key Differences vs. Target Compound
Methyl indoline-4-carboxylate hydrochloride C₁₀H₁₂ClNO₂ 213.66 1187927-40-7 Indoline core, methyl ester at position 4, hydrochloride salt Reference compound
Methyl isoindoline-4-carboxylate hydrochloride C₁₀H₁₂ClNO₂ 213.66 127168-90-5 Isoindoline core (benzene fused to a five-membered ring with nitrogen at position 2) Isomeric backbone alters electronic properties
Methyl indoline-6-carboxylate hydrochloride C₁₀H₁₂ClNO₂ 213.66 141452-01-9 Methyl ester at position 6 instead of 4 Positional isomer affects reactivity/solubility
4-Methylindoline hydrochloride C₉H₁₂ClN 169.65 1187928-38-6 Indoline core with methyl group at position 4, no ester group Simpler structure; lacks carboxylate moiety
Indole-5-carboxylic acid C₉H₇NO₂ 161.15 1670-81-1 Indole core with carboxylic acid at position 5 Higher melting point (208–210°C)

Key Observations:

  • Structural Isomerism : Methyl isoindoline-4-carboxylate hydrochloride shares the same molecular formula as the target compound but differs in ring connectivity, leading to distinct electronic and steric profiles .
  • Positional Isomerism : Methyl indoline-6-carboxylate hydrochloride demonstrates how ester group placement impacts biological activity and solubility .
  • Simpler Analogs : 4-Methylindoline hydrochloride lacks the ester group, resulting in reduced polarity and molecular weight .

Functional Group Modifications

Table 2: Derivatives with Modified Ester Groups

Compound Name Functional Group Modification Biological Relevance
5-Chloropyridin-3-yl indoline-4-carboxylate Chloropyridinyl ester instead of methyl SARS-CoV-2 3CLpro inhibitor (IC₅₀: 0.8 µM)
18-Hydroxy isopimar-15-ene methyl ester Terpene-derived ester Antimicrobial resin component

Key Observations:

  • Ester group substitutions (e.g., chloropyridinyl) enhance biological activity, as seen in antiviral applications .
  • Natural product analogs, such as terpene esters, highlight the versatility of ester functionalities in diverse chemical contexts .

Pharmacological Potential

  • Enzyme Inhibition : Indoline carboxylates exhibit promise as protease inhibitors. For example, 5-chloropyridin-3-yl indoline-4-carboxylate inhibits SARS-CoV-2 3CLpro with high potency .
  • Safety Profile : this compound is classified as hazardous (H302: harmful if swallowed; H315: causes skin irritation), necessitating careful handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl indoline-4-carboxylate hydrochloride generally proceeds through multi-step organic reactions starting from indole or indoline derivatives. The key steps involve:

  • Cyclization and Functionalization of Indole Derivatives:
    The initial step often involves the cyclization of substituted phenylhydrazines with ketones or aldehydes under acidic catalysis to form the indoline ring system. For example, phenyl hydrazine or para-substituted phenyl hydrazine hydrochloride condenses with methyl isopropyl ketone in an alcohol solvent catalyzed by sulfuric acid, yielding 2,3,3-trimethylindoline derivatives.

  • Esterification at the 4-Position:
    The introduction of the methyl carboxylate group at the 4-position of the indoline ring is commonly achieved through esterification reactions or by starting with precursors already bearing the ester function. Selective saponification methods can be employed to maintain the methyl ester intact while removing other protecting groups.

  • Formation of Hydrochloride Salt:
    The free base methyl indoline-4-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and enhancing the compound's stability and solubility.

Representative Preparation Method

A typical laboratory synthesis involves:

Step Reagents & Conditions Description
1 Phenyl hydrazine hydrochloride + methyl isopropyl ketone, sulfuric acid catalyst, alcohol solvent, reflux Condensation and cyclization to form 2,3,3-trimethylindoline derivative
2 Neutralization with alkali, filtration Removal of salts and impurities
3 Addition of acid-binding agent, dropwise addition of dimethyl sulfate Methylation to form 1,3,3-trimethyl-2-methylene indoline derivatives
4 Acid catalytic condensation with aldehyde derivatives Formation of the target indoline compound
5 Treatment with hydrochloric acid Conversion to hydrochloride salt form for isolation

This method is advantageous for its one-pot operation, high yield, and reduced wastewater generation.

Selective Ester Hydrolysis and Protection Strategies

In some synthetic schemes, protecting groups such as toluoyl esters are used to mask reactive sites during intermediate steps. Selective deprotection is achieved by employing weaker bases than hydroxide, which allows for the removal of protecting groups without hydrolyzing the methyl carboxylate ester. This approach ensures the integrity of the methyl ester function crucial for the final product.

Industrial Production Considerations

Industrial-scale synthesis optimizes reaction parameters such as temperature, solvent choice, catalyst concentration, and purification techniques (e.g., recrystallization) to maximize yield and purity while minimizing cost and environmental impact. The use of one-pot methods and acid-base neutralization steps facilitates scalability.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Outcome/Notes
Starting materials Phenyl hydrazine hydrochloride, methyl isopropyl ketone Formation of indoline ring via condensation
Catalysts Sulfuric acid Promotes cyclization and methylation
Solvents Alcohol solvents (e.g., methanol, ethanol) Medium for condensation and methylation
Methylation reagent Dimethyl sulfate Introduces methyl groups at nitrogen
Protection/deprotection Toluoyl esters; selective hydrolysis with weak base Protects ester groups during synthesis
Salt formation Hydrochloric acid treatment Produces hydrochloride salt for stability
Purification Filtration, recrystallization Removes impurities, isolates pure compound
Yield Typically moderate to high (up to ~85%) Dependent on reaction conditions

Research Findings on Reaction Optimization

  • Employing weaker bases than hydroxide during deprotection steps prevents unwanted hydrolysis of the methyl ester, improving overall yield and product purity.
  • One-pot synthesis methods combining condensation, methylation, and acid-catalyzed steps reduce reaction time and waste generation.
  • Acid-binding agents during methylation improve reaction efficiency and selectivity.

Q & A

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : High-resolution 1^1H and 13^{13}C-NMR are essential for confirming the indoline ring and ester moiety. For example, the methyl ester group appears as a singlet at δ 3.7–3.9 ppm, while aromatic protons resonate between δ 6.8–7.5 ppm. IR spectroscopy (C=O stretch ~1700 cm1^{-1}) and X-ray crystallography (if single crystals are obtainable) provide additional structural validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation, such as ring puckering in this compound?

  • Methodological Answer : X-ray diffraction using programs like SHELXL or Mercury allows precise determination of puckering parameters. Apply Cremer-Pople coordinates to quantify deviations from planarity in the indoline ring. For example, a puckering amplitude Q>0.5Q > 0.5 Å indicates significant non-planarity. Compare with computational models (DFT) to validate experimental findings .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline this compound?

  • Methodological Answer : Use graph-set analysis to categorize hydrogen bonds (e.g., N–H···Cl or O–H···O interactions). Mercury can visualize these networks and calculate donor-acceptor distances. For example, the hydrochloride group typically forms strong N+^+–H···Cl^- bonds (~2.8–3.0 Å), influencing crystal packing. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for physicochemical properties (e.g., LogP, solubility)?

  • Methodological Answer : Perform comparative studies using software like ACD/Labs or PubChem-derived properties . Experimentally determine LogP via shake-flask method (octanol/water partitioning) and compare with predicted values. For solubility, use phase-solubility diagrams under varying pH (1–7.4). Discrepancies may arise from protonation states of the indoline nitrogen in hydrochloride form, requiring adjustment of computational parameters .

Q. What advanced impurity profiling methods are recommended for this compound in pharmaceutical research?

  • Methodological Answer : Employ LC-MS/MS with charged aerosol detection (CAD) for trace impurity identification. Reference standards (e.g., indoline-4-carboxylic acid or methyl ester derivatives) are critical for spiking studies. Structural analogs like ethyl indole-2-carboxylate can guide method development for byproduct detection (e.g., ester hydrolysis products).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl indoline-4-carboxylate hydrochloride
Reactant of Route 2
Methyl indoline-4-carboxylate hydrochloride

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